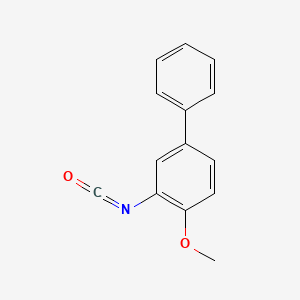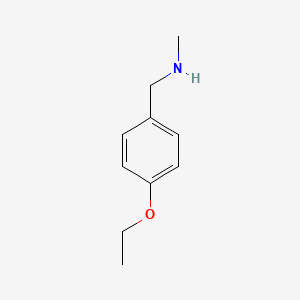
MTH-DL-Tyrosine
Overview
Description
MTH-DL-Tyrosine, also known as α-Methyl-DL-tyrosine (α-MT), is a compound that inhibits dopamine production and prevents apoptosis stimulated by mutant α-synuclein . It has the molecular formula C11H12N2O2S and a molecular weight of 236.29 .
Synthesis Analysis
Tyrosine is an aromatic amino acid critical to the synthesis of compounds such as neurotransmitters and melanin . Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Molecular Structure Analysis
The molecular structure of MTH-DL-Tyrosine is represented by the formula 4-(HO)C6H4CH2C(CH3)(NH2)CO2CH3 . The structure is consistent with its molecular weight of 236.29 .Chemical Reactions Analysis
Tyrosine undergoes an enzyme cascade-triggered colorimetric reaction for detection, based on the formation of yellow pigment (betalamic acid) and red fluorometric betaxanthin . Tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .Physical And Chemical Properties Analysis
MTH-DL-Tyrosine is a white powder with a melting point of 169-171 °C . It has a density of 1.40±0.1 g/cm3 . It is soluble in methanol, forming a clear light yellow solution at 25 mg/mL .Scientific Research Applications
A. Role in Plant Growth and Development
MTH-DL-Tyrosine plays a critical role in the synthesis of the amino acids tyrosine and phenylalanine in plants. Studies on maize have shown that mutations in arogenate dehydrogenase genes, which are involved in tyrosine synthesis, result in impaired vegetative growth and development. These findings highlight the essential role of tyrosine synthesis in plant growth and metabolism (Holding et al., 2010).
B. Implications in Metabolic Disorders
Research has indicated that tyrosine deficiency, due to tetrahydrobiopterin (BH4) deficiency, can lead to the inactivation of mTORC1 and the activation of the autophagic pathway. This is particularly relevant in metabolic syndromes like phenylketonuria (PKU), suggesting the importance of tyrosine in metabolic processes (Kwak et al., 2011).
C. Neurotransmitter Synthesis
MTH-DL-Tyrosine is essential in dopamine biosynthesis. Studies have shown that the enzyme tyrosine hydroxylase (TH), which catalyzes the first step in dopamine synthesis, is regulated by protein phosphorylation influenced by synaptic vesicle proton gradients. This implies a crucial role for tyrosine in neurotransmitter synthesis and regulation (Chen et al., 2003).
D. Cancer Research
Tyrosine kinases have been implicated in various forms of cancer. Studies have shown that mutations in the RET protooncogene, which encodes a receptor tyrosine kinase, are associated with multiple endocrine neoplasia type 2B. This underscores the significance of tyrosine and its derivatives in oncogenic processes (Carlson et al., 1994).
E. Role in Plant Cell Microtubule Organization
Research on Arabidopsis thaliana suggests that tyrosine phosphorylation/dephosphorylation is important in microtubule organization in plant cells. This indicates that tyrosine and its enzymes might play a role in cell structure and dynamics (Yemets et al., 2008).
Mechanism of Action
Target of Action
MTH-DL-Tyrosine is a complex compound that interacts with several targets within the body. One of the primary targets of MTH-DL-Tyrosine is the enzyme tyrosine hydroxylase . This enzyme plays a crucial role in the synthesis of catecholamine neurotransmitters, including dopamine, epinephrine, and norepinephrine .
Mode of Action
MTH-DL-Tyrosine interacts with its targets, such as tyrosine hydroxylase, by inhibiting their activity . This inhibition can lead to a decrease in the production of catecholamine neurotransmitters, which can have significant effects on various physiological processes .
Biochemical Pathways
MTH-DL-Tyrosine affects several biochemical pathways. It primarily impacts the pathway of tyrosine catabolism . In this pathway, tyrosine is converted into fumaric acid, which can join the Krebs cycle and give glucose by neoglucogenesis . This process confers on the two amino acids a glucogenic character . On the other hand, it also leads to aceto-acetic acid, hence the ketogenic character of phenylalanine and tyrosine .
Pharmacokinetics
The molecular weight of mth-dl-tyrosine is 23629 , which may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of MTH-DL-Tyrosine’s action are complex and depend on the specific context. For instance, the inhibition of tyrosine hydroxylase can lead to a decrease in the production of catecholamine neurotransmitters . This can have significant effects on various physiological processes, including mood regulation and the body’s response to stress .
Action Environment
The action, efficacy, and stability of MTH-DL-Tyrosine can be influenced by various environmental factors. For instance, the storage temperature of MTH-DL-Tyrosine is recommended to be 2-8°C , suggesting that temperature can affect its stability Furthermore, the pH of the environment could potentially influence the ionization state of MTH-DL-Tyrosine, thereby affecting its absorption and distribution within the body
Safety and Hazards
MTH-DL-Tyrosine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn for protection . In case of accidental ingestion or contact, immediate medical attention is required .
properties
IUPAC Name |
5-[(4-hydroxyphenyl)methyl]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13-10(15)9(12-11(13)16)6-7-2-4-8(14)5-3-7/h2-5,9,14H,6H2,1H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIBESPZQFAJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397148 | |
| Record name | MTH-DL-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MTH-DL-Tyrosine | |
CAS RN |
886-26-0 | |
| Record name | MTH-DL-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Tosyl-6-azabicyclo[3.1.0]hexane](/img/structure/B1598583.png)



![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B1598590.png)

![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)

